molecular formula C16H13BrClNO2 B2715671 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326872-18-7

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2715671
CAS No.: 1326872-18-7
M. Wt: 366.64
InChI Key: FPPOJRWJQUEBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a bromine substituent at position 7 and a 3-chlorobenzyl group at position 2. Its molecular formula is C₁₆H₁₂BrClNO₂, with a molecular weight of 380.63 g/mol.

Structurally, the 3-chlorobenzyl group enhances lipophilicity, which may influence blood-brain barrier permeability, while the bromine atom contributes to electronic effects that modulate receptor binding affinity .

Properties

IUPAC Name

7-bromo-4-[(3-chlorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c17-13-4-5-15-12(7-13)9-19(16(20)10-21-15)8-11-2-1-3-14(18)6-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPOJRWJQUEBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl bromide and 2-aminophenol.

    Formation of Intermediate: The initial step involves the reaction of 3-chlorobenzyl bromide with 2-aminophenol under basic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzoxazepine ring structure.

    Bromination: The final step involves the bromination of the benzoxazepine ring to introduce the bromine substituent at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazepines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other cellular components.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Observations :

  • Benzyl vs. Allyl : The 3-chlorobenzyl group in the target compound increases steric bulk compared to allyl substituents, likely enhancing receptor selectivity .
  • Electron-Donating Groups: The dimethylamino group in the compound from introduces electron-donating properties, which may enhance solubility but reduce metabolic stability.

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm)
Target Compound Not reported ~1660 (estimated) Expected aromatic H: 6.9–7.9
4a 205–270 1660 6.9 (alkene H), 7.2–7.9 (aromatic H)
4-Allyl derivative Not reported Not reported Not reported

Analysis :

  • The target compound’s IR spectrum is predicted to show a C=O stretch near 1660 cm⁻¹, consistent with benzoxazepinone derivatives .
  • The absence of a reported melting point for the target compound suggests further experimental characterization is needed.

Critical Insights :

  • The tranquilizing activity of 4a supports the hypothesis that bromine and benzyl substituents in the target compound may confer similar CNS effects.
  • The dimethylamino analog’s improved solubility could guide optimization of the target compound’s pharmacokinetic profile .

Biological Activity

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound that belongs to the class of benzoxazepines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrClN2OC_{15}H_{14}BrClN_{2}O. Its structure features a benzoxazepine core with bromine and chlorine substituents that influence its biological activity.

Pharmacological Activities

Research indicates that compounds within the benzoxazepine class exhibit various pharmacological effects, including:

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound may enhance the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to anxiolytic and sedative properties.
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment.

The mechanism by which this compound exerts its effects is primarily through modulation of neurotransmitter systems. It likely interacts with GABA_A receptors to enhance inhibitory neurotransmission in the central nervous system. Additionally, its structural components may influence other receptor systems, contributing to its diverse pharmacological profile.

Antitumor Studies

A study evaluated the antitumor activity of several benzoxazepine derivatives against human cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth and induce apoptosis in a dose-dependent manner. Notably, the compound was effective against breast and colon cancer cells.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (Breast)15.0Apoptosis induction
This compoundHT29 (Colon)12.5Cell cycle arrest

Anxiolytic Effects

In animal models, compounds similar to this compound were tested for anxiolytic activity using the elevated plus maze test. Results showed significant increases in time spent in open arms compared to controls.

Case Studies

  • Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder (GAD) explored the efficacy of benzoxazepine derivatives. Patients receiving treatment reported reduced anxiety levels as measured by standardized scales.
  • Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with benzoxazepine derivatives resulted in significant tumor size reduction in xenograft models of breast cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.